molecular formula C19H25NO4S B2662507 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid CAS No. 735342-32-2

3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2662507
CAS No.: 735342-32-2
M. Wt: 363.47
InChI Key: YRPLXDPMRJTNTE-UHFFFAOYSA-N
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Description

“3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C19H25NO4S. It is a derivative of adamantane, a type of diamondoid, and benzoic acid .


Synthesis Analysis

The synthesis of this compound involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . The use of microwave irradiation leads to significant increases in yields and a reduction in reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed using nuclear magnetic resonance (NMR), infra-red (IR), and mass spectral data .


Chemical Reactions Analysis

The compound was isolated via column chromatography, and the newly formed compound was analyzed using NMR and MS analysis .

Scientific Research Applications

Nanotechnology and Surface Chemistry

Adamantane derivatives have been utilized in the development of nanoscale objects for atomic force microscopy (AFM) applications. The synthesis of tetrahedrally shaped molecules incorporating a broad tripodal base, ending with a sulfur-containing moiety for binding to gold-coated AFM tips, demonstrates adamantanes' utility in creating well-defined nanoscale objects for AFM calibration and imaging (Li et al., 2003).

Medicinal Chemistry

In the realm of medicinal chemistry, adamantane derivatives have been synthesized for their potential anti-dengue virus activities. The study on the microwave-optimized synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives revealed significant anti-dengue serotype 2 activity. These compounds present a novel approach to inhibiting the dengue virus, showcasing the therapeutic potential of adamantane-based hybrids (Joubert et al., 2018).

Materials Science

Adamantane derivatives have also found applications in materials science, particularly in the synthesis of novel polymers. The development of new polyamide-imides containing pendant adamantyl groups highlights the role of adamantane in enhancing polymer properties. These polymers exhibit high thermal stability and inherent viscosities, making them suitable for creating durable, high-performance materials (Liaw et al., 2001).

Catalysis

Research on adamantane derivatives extends into catalysis, where these compounds contribute to innovative catalytic processes. A molybdenum trioxide hybrid decorated by 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid demonstrates a reaction-induced self-separating (RISS) catalytic behavior. This hybrid acts as a reversible catalyst, transitioning between soluble active species and solid material for straightforward separation and reuse. Such catalysts are explored for various oxidative reactions, underlining the versatility of adamantane derivatives in catalysis (Lysenko et al., 2019).

Mechanism of Action

While the exact mechanism of action of “3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” is not specified in the search results, it is noted that the compound showed significant anti-Dengue Virus serotype 2 activity . The mechanisms of action are proposed based on the biological results and molecular docking studies .

Safety and Hazards

The safety and hazards associated with “3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” are not specified in the search results .

Properties

IUPAC Name

3-[1-(1-adamantyl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-12(19-9-13-5-14(10-19)7-15(6-13)11-19)20-25(23,24)17-4-2-3-16(8-17)18(21)22/h2-4,8,12-15,20H,5-7,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLXDPMRJTNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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